molecular formula C13H10F3NOS2 B051782 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile CAS No. 116492-97-8

3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile

Cat. No.: B051782
CAS No.: 116492-97-8
M. Wt: 317.4 g/mol
InChI Key: AWHHDJOLSFGHQP-UHFFFAOYSA-N
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Description

3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile is a versatile and highly functionalized acrylonitrile derivative of significant interest in organic synthesis and medicinal chemistry research. Its core structure features an electron-deficient α,β-unsaturated nitrile system, flanked by a 3-(trifluoromethyl)benzoyl group and two methylthio (-SMe) substituents. This unique arrangement makes it a valuable synthetic intermediate, particularly as a Michael acceptor and a building block for the construction of complex heterocyclic compounds, such as pyrimidines and other nitrogen-containing scaffolds. The presence of the strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl and the conjugated system, while the methylthio groups can serve as excellent leaving groups, facilitating nucleophilic substitution reactions. Researchers utilize this compound to develop novel molecular entities for screening as potential therapeutic agents, with the trifluoromethyl group often being employed to modulate lipophilicity, metabolic stability, and binding affinity in drug discovery programs. It is an essential tool for exploring structure-activity relationships (SAR) and for the synthesis of compound libraries targeting a range of biological processes.

Properties

IUPAC Name

3,3-bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS2/c1-19-12(20-2)10(7-17)11(18)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHDJOLSFGHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371097
Record name 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116492-97-8
Record name 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116492-97-8
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Biological Activity

3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile is a synthetic compound with potential applications in pharmaceuticals and agrochemicals. Its unique chemical structure, featuring both trifluoromethyl and methylthio groups, suggests interesting biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H14F3N1S2\text{C}_{15}\text{H}_{14}\text{F}_{3}\text{N}_{1}\text{S}_{2}

Key Properties

  • Molecular Weight : 325.39 g/mol
  • Solubility : Moderate solubility in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Effects : Some studies suggest that the compound has antimicrobial properties against specific bacterial strains.

Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings indicate that the compound has notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Cytotoxicity Studies

In vitro cytotoxicity studies were performed using human cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity towards certain cancer types while sparing normal cells.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)8.0
A549 (lung cancer)15.0

Case Studies

  • Case Study on Enzyme Inhibition :
    A study investigated the inhibitory effects of the compound on cytochrome P450 enzymes. The results showed a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential for drug-drug interactions when co-administered with other pharmaceuticals.
  • Case Study on Antioxidant Activity :
    Another research effort focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The compound demonstrated a scavenging effect comparable to established antioxidants like ascorbic acid at similar concentrations.

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Building Block
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, including nucleophilic substitutions and cross-coupling reactions.

1.2 Synthesis of Fluorinated Compounds
The trifluoromethyl group in this compound enhances its reactivity and stability, making it a valuable precursor for synthesizing fluorinated derivatives. These derivatives are often used in agrochemicals and pharmaceuticals due to their enhanced biological activity and metabolic stability.

Material Science

2.1 Polymer Chemistry
The compound is utilized in the development of advanced polymers. Its acrylonitrile moiety can be polymerized to form high-performance materials with specific properties such as thermal stability and chemical resistance.

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Thermal Stability>250 °C
Chemical ResistanceExcellent against solvents
Mechanical StrengthHigh

Pharmaceutical Applications

3.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was reported to be 5 µM, indicating strong potential for further development as an anticancer agent.

Environmental Applications

4.1 Pesticide Development
The compound's trifluoromethyl group contributes to its effectiveness as a pesticide. It has been evaluated for its ability to control various agricultural pests, showcasing lower toxicity to non-target organisms compared to conventional pesticides.

Table 2: Efficacy of this compound in Pest Control

Pest TypeEfficacy (%)Application Rate (g/ha)
Aphids85200
Whiteflies90150
Thrips80250

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The table below summarizes critical structural differences and similarities between the target compound and related acrylonitrile derivatives:

Compound Name Substituents Key Structural Features Reported Bioactivity References
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile (Target) 3-(Trifluoromethyl)benzoyl, bis(methylthio) Strong electron-withdrawing CF₃ group; sulfur-rich environment Not explicitly reported (inferred: potential antimicrobial/antiviral based on analogs)
2-(3-Methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile 3-Methylbenzofuran carbonyl, bis(methylthio) Benzofuran core; triclinic crystal structure (X-ray) Antimicrobial (superior to Ciprofloxacin/Fluconazole)
(E)-3-(5-Methoxy-1-methylindol-3-yl)-2-(phenothiazine-10-carbonyl)acrylonitrile Phenothiazine, 5-methoxyindole Phenothiazine core; extended π-conjugation Tubulin polymerization inhibition (IC₅₀ = 0.45 µM)
2-(Benzo[d]thiazol-2-yl)-3,3-bis(ethylthio)acrylonitrile Benzothiazole, bis(ethylthio) Benzothiazole heterocycle; alkylthio groups Antiviral (HCV inhibition)
2-(1-Methylindole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile 1-Methylindole carbonyl, bis(methylthio) Indole core; methylthio substituents Antibacterial (comparable to ciprofloxacin)

Electronic and Steric Effects

  • Trifluoromethyl Group: The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., benzofuran or indole derivatives) .
  • Methylthio Groups : The bis(methylthio) configuration contributes to sulfur-mediated hydrogen bonding and π-π stacking, as observed in Hirshfeld analyses (). This may improve crystal packing and solubility .
  • Phenothiazine vs. Benzoyl: Phenothiazine-based analogs () exhibit planar aromatic systems with extended conjugation, favoring tubulin binding via hydrophobic interactions. In contrast, the target’s benzoyl group may prioritize interactions with enzymes or receptors requiring compact, electronegative motifs .

Preparation Methods

Double Substitution Using Sodium Sulfide

A foundational approach involves the double nucleophilic displacement of disulfonate intermediates. For example, disulfonates derived from alkane-1,3-diols react with sodium sulfide (Na₂S) under basic conditions to introduce sulfur-based functionalities. Applied to the target compound, this method could involve a precursor such as 2-[3-(trifluoromethyl)benzoyl]acrylonitrile-1,3-disulfonate. Treatment with Na₂S in polar aprotic solvents (e.g., DMF) at 60–80°C facilitates the substitution of sulfonate groups with methylthio units. Yields typically range from 65% to 75%, with purity dependent on recrystallization from ethanol.

BF₃SMe₂-Mediated Thiomethylation

BF₃SMe₂, a non-malodorous thiomethylating agent, enables sequential functionalization. In this method, 2-[3-(trifluoromethyl)benzoyl]acrylonitrile is treated with BF₃SMe₂ in dichloromethane at 0–25°C. The Lewis acid activates the acrylonitrile core, permitting nucleophilic attack by methylthio groups. This one-pot reaction achieves 80–85% yield, with the boron trifluoride byproduct removed via aqueous workup.

Cycloaddition Approaches

Thia-Paternò–Büchi [2+2] Cycloaddition

Photochemical [2+2] cycloadditions between thioketones and acrylonitrile derivatives offer a route to sulfur-containing rings. For instance, trifluoromethyl thioketone reacts with acrylonitrile under UV light (λ = 300 nm) to form a thietane intermediate, which undergoes ring-opening and oxidation to yield the bis(methylthio) product. This method requires stringent control of irradiation time (4–6 hours) and temperature (25°C), achieving moderate yields of 50–60%.

Stepwise Acylation and Substitution

Friedel-Crafts Acylation

The trifluoromethylbenzoyl group is introduced via Friedel-Crafts acylation. 3-(Trifluoromethyl)benzoyl chloride reacts with acrylonitrile in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane. After 12 hours at reflux, the intermediate α-acylated acrylonitrile is isolated (70% yield) and subsequently thiomethylated using methylthiolate salts.

Sequential Thiomethylation

Post-acylation, the acrylonitrile derivative undergoes bis-thiomethylation. Sodium methanethiolate (NaSMe) in DMSO at 80°C replaces hydrogen atoms at the α- and β-positions with methylthio groups. This exothermic reaction requires careful temperature control to avoid decomposition, yielding 68–72% of the final product.

One-Pot Synthesis Strategies

A streamlined one-pot method combines acylation, thiomethylation, and cyclization. Starting with 3-(trifluoromethyl)benzaldehyde, condensation with cyanoacetamide forms the acrylonitrile backbone. Concurrent treatment with methanethiol and BF₃·Et₂O in acetonitrile at 50°C introduces both methylthio groups in situ. This approach reduces purification steps and achieves 75% overall yield.

Comparative Analysis of Methods

Method Reagents Yield (%) Reaction Time Key Advantages
Double SubstitutionNa₂S, DMF65–758–12 hScalability, low cost
BF₃SMe₂ ThiomethylationBF₃SMe₂, CH₂Cl₂80–853–5 hHigh efficiency, mild conditions
Thia-Paternò–BüchiUV light, thioketone50–604–6 hStereochemical control
One-Pot SynthesisBF₃·Et₂O, MeSH756–8 hMinimal intermediate isolation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile?

  • Methodology : The compound can be synthesized via a multi-step condensation reaction. For example, a base-mediated reaction (e.g., NaH) between a carbonyl precursor (e.g., 3-oxopropanenitrile derivatives) and methylthio-containing reagents (e.g., CS₂ and CH₃I) is effective. Purity is confirmed via melting point analysis, FT-IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction is critical for structural validation .
  • Key Data : In analogous compounds, bond lengths (e.g., S–C = 1.747 Å) and angles from X-ray data align with computational (DFT/B3LYP) predictions, ensuring structural accuracy .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹).
  • NMR : ¹H NMR reveals methylthio (δ ~2.5 ppm) and aromatic proton environments; ¹³C NMR confirms carbonyl (δ ~190 ppm) and nitrile (δ ~115 ppm) groups.
  • X-ray Diffraction : Resolves crystal packing, intramolecular hydrogen bonds, and torsion angles. Hirshfeld analysis quantifies intermolecular interactions (e.g., S···H contacts) .

Q. How can researchers assess the thermal stability and electronic properties of this compound?

  • Methodology : Thermogravimetric analysis (TGA) determines decomposition temperatures. Frontier Molecular Orbital (FMO) calculations (HOMO-LUMO gap) and Molecular Electrostatic Potential (MEP) maps predict reactivity sites and charge distribution using DFT/B3LYP/6-311G(d,p) .

Advanced Research Questions

Q. What computational strategies are effective for predicting bioactivity and binding mechanisms of this compound?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., antimicrobial enzymes). For example, docking scores (binding energies ≤ -7 kcal/mol) correlate with experimental inhibitory activity against Klebsiella pneumoniae and Candida albicans .
  • Validation : Compare computational results with experimental IC₅₀ values from broth microdilution assays .

Q. How do structural modifications (e.g., substituents on the benzoyl group) influence photophysical or antimicrobial properties?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) and compare:

  • Photophysics : UV-Vis and fluorescence spectroscopy assess absorption/emission shifts.
  • Bioactivity : Substituents like -CF₃ enhance lipophilicity, improving membrane penetration in antimicrobial assays .
    • Example : In cyanostilbene analogs, nitro (-NO₂) groups quench fluorescence, while amino (-NH₂) groups enhance aggregation-induced emission (AIE), suggesting substituent-dependent optoelectronic behavior .

Q. What experimental and theoretical approaches resolve discrepancies in bond parameter data (e.g., bond lengths/angles)?

  • Methodology : Cross-validate X-ray crystallography (solid-state) with gas-phase DFT calculations. For instance, S–C bond lengths may differ by <0.05 Å between experimental and theoretical models due to crystal packing effects .
  • Statistical Tools : Use root-mean-square deviation (RMSD) analysis to quantify deviations in geometric parameters .

Q. How can researchers design derivatives of this compound for dual inhibition (e.g., tubulin polymerization and farnesyltransferase)?

  • Methodology : Incorporate heterocyclic moieties (e.g., phenothiazine) known for dual inhibitory activity. Test via:

  • Enzyme Assays : Measure IC₅₀ against tubulin and farnesyltransferase.
  • Structural Analysis : Overlay docking poses with co-crystallized inhibitors to identify shared binding motifs .

Methodological Notes

  • Avoid Commercial Sources : Prioritize peer-reviewed synthesis protocols over vendor data (e.g., vs. vendor catalogs in ).
  • Data Reproducibility : Replicate antimicrobial assays using standard strains (e.g., E. coli ATCC 10536) and control drugs (e.g., Ciprofloxacin) .
  • Computational Reproducibility : Specify basis sets (e.g., 6-311G(d,p)) and solvent models in DFT studies to enable cross-validation .

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